molecular formula C15H17NO4S3 B2688940 3-((2,5-Dimethoxyphenyl)sulfonyl)-2-(thiophen-3-yl)thiazolidine CAS No. 2034263-15-3

3-((2,5-Dimethoxyphenyl)sulfonyl)-2-(thiophen-3-yl)thiazolidine

Cat. No. B2688940
CAS RN: 2034263-15-3
M. Wt: 371.48
InChI Key: IIUQFXXEFBKLCX-UHFFFAOYSA-N
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Description

3-((2,5-Dimethoxyphenyl)sulfonyl)-2-(thiophen-3-yl)thiazolidine, also known as DMTS, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTS belongs to the class of thiazolidine derivatives, which have been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.

Scientific Research Applications

Antiproliferative Activity

Thiazolidine derivatives, including those related to "3-((2,5-Dimethoxyphenyl)sulfonyl)-2-(thiophen-3-yl)thiazolidine", have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. These compounds have shown potential in inhibiting the growth of carcinoma cells, with certain derivatives demonstrating potent antiproliferative effects on carcinoma cell lines such as HeLa, HT-29, MCF-7, and HepG-2. The structural modification of these thiazolidine derivatives, particularly the incorporation of different substituted aromatic sulfonyl chlorides, plays a significant role in their antiproliferative activity, highlighting the importance of the sulfonyl group and its position on the aryl ring (Chandrappa et al., 2008).

Antimicrobial Activity

Novel thiazolidine derivatives have also been synthesized and tested for their in vitro antimicrobial activity. These compounds exhibit a range of antibacterial and antifungal properties, demonstrating effectiveness against various microbial strains. The synthesis involves cyclocondensation reactions and characterizations through IR, NMR, and mass spectral studies, providing a foundation for the development of new antimicrobial agents (El-Gaby et al., 2009).

Antitumor and Antioxidant Activities

Research into thiazolidine derivatives extends to their antitumor and antioxidant activities. Certain synthesized compounds based on thiazolidine-4-ones have shown moderate in vitro activity against hepatocellular carcinoma cell lines, with others exhibiting effective antioxidant activity. These studies suggest potential therapeutic applications of thiazolidine derivatives in cancer treatment and prevention, as well as in the management of oxidative stress-related diseases (Aly et al., 2012).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds structurally similar to "3-((2,5-Dimethoxyphenyl)sulfonyl)-2-(thiophen-3-yl)thiazolidine" have been a focus of several studies. For example, the crystal structure and Hirshfeld surface analysis of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, were determined, providing insights into the molecular interactions and stability of these compounds. This type of research aids in understanding the physicochemical properties and potential bioactivities of thiazolidine derivatives (Prabhuswamy et al., 2016).

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)sulfonyl-2-thiophen-3-yl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S3/c1-19-12-3-4-13(20-2)14(9-12)23(17,18)16-6-8-22-15(16)11-5-7-21-10-11/h3-5,7,9-10,15H,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUQFXXEFBKLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCSC2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2,5-Dimethoxyphenyl)sulfonyl)-2-(thiophen-3-yl)thiazolidine

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